N-(4-ethoxy-3-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
Beschreibung
The exact mass of the compound N-(4-ethoxy-3-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is 369.20524173 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-ethoxy-3-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxy-3-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(E)-1-(4-ethoxy-3-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-4-27-20-10-9-17(15-21(20)26-3)16-22-24-13-11-23(12-14-24)18-7-5-6-8-19(18)25-2/h5-10,15-16H,4,11-14H2,1-3H3/b22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCNRWIFKDYJJO-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-ethoxy-3-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, a compound with the molecular formula C21H27N3O3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with ethoxy and methoxy groups, which are known to influence its pharmacological properties. The chemical structure can be represented as follows:
This structure is characterized by:
- Piperazine moiety : A common scaffold in drug design, particularly for central nervous system (CNS) agents.
- Methoxy and ethoxy substituents : These groups enhance lipophilicity and may improve the compound's ability to cross biological membranes.
Antiviral Activity
Research has demonstrated that derivatives of piperazine compounds often exhibit antiviral properties. For instance, studies have shown that related compounds display activity against various viruses, including HIV and HSV-1. Although specific data for N-(4-ethoxy-3-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is limited, its structural analogs have been tested for their antiviral efficacy.
In a study evaluating piperazine derivatives, several compounds exhibited moderate protection against Coxsackievirus B2 (CVB-2) and HSV-1. The most active derivatives had cytotoxic concentrations (CC50) ranging from 44 to 96 μM against Vero-76 cells, indicating potential therapeutic applications in viral infections .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research on related compounds has indicated that modifications in the piperazine structure can lead to significant antiproliferative effects against various cancer cell lines. For example, thiazole derivatives derived from similar scaffolds showed improved potency against melanoma and prostate cancer cells by inhibiting tubulin polymerization .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(4-ethoxy-3-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. Key factors influencing its activity include:
- Substituent Positioning : The position of methoxy and ethoxy groups can significantly affect receptor binding affinity and selectivity.
- Piperazine Modifications : Alterations in the piperazine ring can enhance or diminish biological activity. For instance, different aryl substitutions have been linked to varying degrees of antiviral and anticancer efficacy .
Case Studies
A notable case study involved a series of piperazine derivatives where researchers synthesized multiple analogs and evaluated their biological activities. The study reported that compounds with specific substitutions on the piperazine ring exhibited enhanced antiviral properties compared to their unsubstituted counterparts .
| Compound | Antiviral Activity (CC50 μM) | Anticancer Activity (IC50 μM) |
|---|---|---|
| 3f | 96 | >100 |
| 3g | 92 | 54 |
| NM 176 | 23 | - |
| M 5255 | 1.8 | - |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-ethoxy-3-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a Schiff base condensation reaction between 4-ethoxy-3-methoxybenzaldehyde and 4-(2-methoxyphenyl)-1-piperazinamine. Mild acidic conditions (e.g., acetic acid in ethanol) at 60–80°C for 6–12 hours are typically employed. Solvent choice (methanol, ethanol) and stoichiometric ratios (1:1.2 aldehyde:amine) significantly affect yield, with ethanol providing better solubility for intermediates . Characterization via -NMR and FT-IR confirms imine bond formation (C=N stretch ~1600–1650 cm) .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended for unambiguous structural confirmation. For non-crystalline samples, high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) can resolve ambiguities in aromatic proton assignments and substituent positioning .
Q. What are the key physicochemical properties affecting experimental design?
- Methodological Answer : The compound’s solubility varies with solvent polarity (e.g., soluble in DMSO, sparingly in water), which impacts biological assay design. LogP (~3.5) and pKa (~9.2 for the piperazine nitrogen) influence membrane permeability and protonation states under physiological conditions. Stability studies (pH 7.4 buffer, 37°C) reveal degradation via hydrolysis of the imine bond, necessitating storage at –20°C under inert atmosphere .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC values (e.g., anticancer vs. neurological targets) may arise from assay conditions (cell line variability, serum concentration) or compound purity. Standardize protocols using:
- Dose-response curves with at least six concentrations.
- Orthogonal assays (e.g., fluorescence polarization for DNA binding and MTT for cytotoxicity ).
- Purity validation via HPLC (>95%) and elemental analysis .
Q. What strategies are effective for studying its interaction with neurotransmitter receptors?
- Methodological Answer : Use radioligand displacement assays (e.g., -ketanserin for 5-HT receptors) to measure binding affinity (). Molecular docking (AutoDock Vina) with receptor crystal structures (PDB: 6A93 for 5-HT) identifies key interactions (e.g., hydrogen bonding with Ser159, π-π stacking with Phe234). Cross-validate with functional assays (cAMP accumulation for GPCR activity) .
Q. How can researchers optimize its metabolic stability without compromising activity?
- Methodological Answer :
- Structural modifications : Replace the imine bond with a bioisostere (e.g., amide) to reduce hydrolysis.
- Prodrug design : Introduce ester groups at the 4-ethoxy position for slow release in vivo.
- In vitro microsomal assays (human liver microsomes) quantify metabolic half-life () and identify major metabolites via LC-MS/MS .
Q. What computational methods predict its pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET prediction : SwissADME for bioavailability radar (TPSA >60 Å indicates poor blood-brain barrier penetration).
- Toxicity screening : ProTox-II for hepatotoxicity alerts (CYP3A4 inhibition risk).
- MD simulations : GROMACS for stability in aqueous/lipid bilayers over 100 ns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
